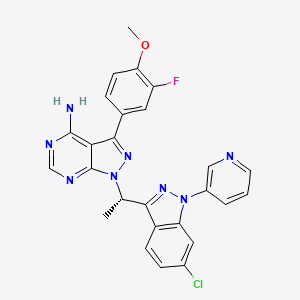
PI3K|A-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K|A-IN-14 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K pathway is crucial in regulating various cellular processes, including growth, survival, and metabolism. Aberrant activation of this pathway is often associated with cancer progression, making PI3K inhibitors valuable in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-14 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the process .
化学反应分析
Types of Reactions
PI3K|A-IN-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of functional groups to enhance selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to produce the final active compound, this compound. These intermediates may include various functionalized aromatic rings and heterocycles .
科学研究应用
PI3K|A-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers with aberrant PI3K activation. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.
作用机制
PI3K|A-IN-14 exerts its effects by selectively inhibiting the alpha isoform of the PI3K enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. By preventing PIP3 formation, this compound disrupts downstream signaling events that promote cell growth, survival, and metabolism, ultimately leading to reduced tumor growth and proliferation .
相似化合物的比较
Similar Compounds
Alpelisib: Another PI3K alpha-specific inhibitor used in the treatment of breast cancer.
Taselisib: A PI3K inhibitor with enhanced potency and dual mechanism of action, including kinase inhibition and protein degradation.
GDC-0077: A PI3K inhibitor that targets mutant PI3K alpha with improved therapeutic index.
Uniqueness
PI3K|A-IN-14 is unique in its high selectivity for the PI3K alpha isoform, which reduces off-target effects and enhances its therapeutic potential. Its distinct chemical structure and binding affinity contribute to its effectiveness in inhibiting the PI3K pathway, making it a valuable tool in cancer research and therapy .
属性
分子式 |
C26H20ClFN8O |
|---|---|
分子量 |
514.9 g/mol |
IUPAC 名称 |
1-[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H20ClFN8O/c1-14(23-18-7-6-16(27)11-20(18)36(33-23)17-4-3-9-30-12-17)35-26-22(25(29)31-13-32-26)24(34-35)15-5-8-21(37-2)19(28)10-15/h3-14H,1-2H3,(H2,29,31,32)/t14-/m0/s1 |
InChI 键 |
ZNCDEDBKQOCMSJ-AWEZNQCLSA-N |
手性 SMILES |
C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
规范 SMILES |
CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


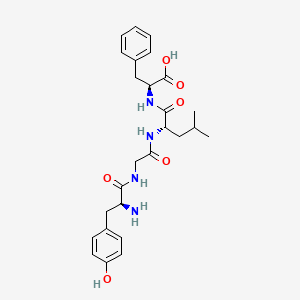
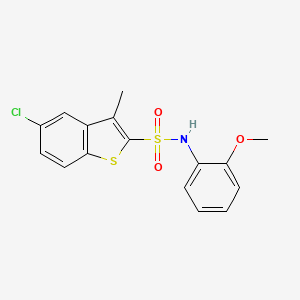
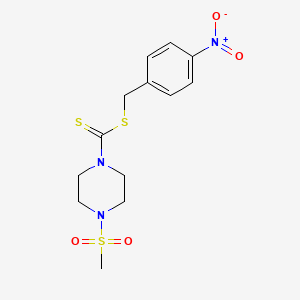
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
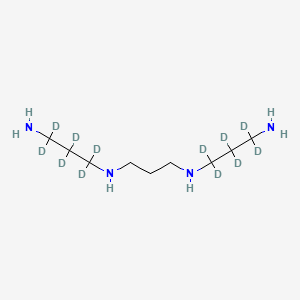
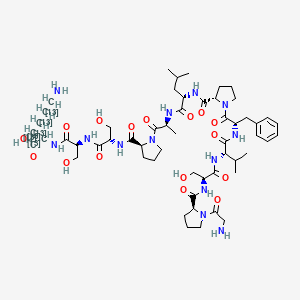
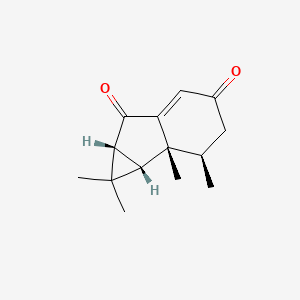
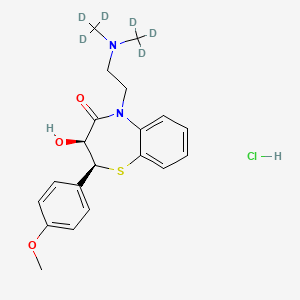
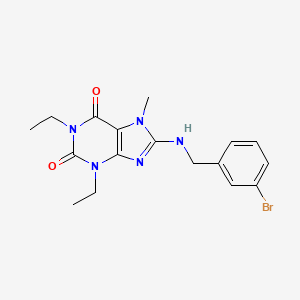
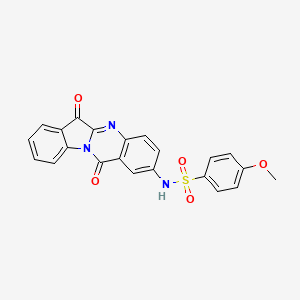
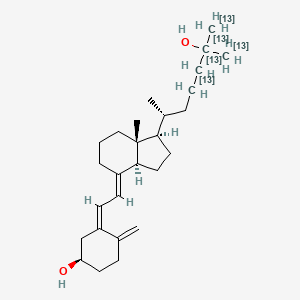
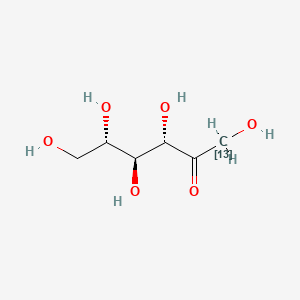
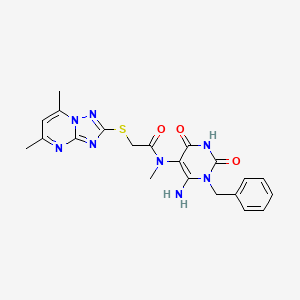
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
